molecular formula C20H19NO3S B6524051 ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate CAS No. 476298-69-8

ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate

Cat. No.: B6524051
CAS No.: 476298-69-8
M. Wt: 353.4 g/mol
InChI Key: BMHKZQDQZWQNHR-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with naphthalene-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate is unique due to the presence of both naphthalene and thiophene moieties in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

Ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate (CAS No. 476298-69-8) is a thiophene-based compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring fused with a naphthalene moiety, contributing to its unique electronic properties. The structural formula can be represented as follows:

C20H19NO3S\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{3}\text{S}
PropertyValue
IUPAC NameThis compound
Molecular Weight353.43 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Target Interaction
this compound acts on various biological targets, primarily through interactions with enzymes and receptors involved in critical biochemical pathways. Thiophene derivatives are known to modulate various cellular processes by binding to these targets.

Biochemical Pathways
The compound has been shown to influence pathways related to inflammation, cancer cell proliferation, and microbial resistance. Its mechanism includes the inhibition of specific enzymes that are pivotal in these processes.

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent efficacy against pathogens.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
  • Antitubercular Activity : Similar thiophene derivatives have shown promise against Mycobacterium tuberculosis, with ongoing studies evaluating their effectiveness against drug-resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives similar to this compound exhibited MIC values ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains of tuberculosis .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on mammalian cells revealed an IC50 greater than 64 μg/mL, indicating low toxicity alongside its antimicrobial efficacy .
  • Pharmacokinetic Studies : Compounds structurally related to this compound have shown favorable pharmacokinetic profiles in animal models, with high plasma exposure after oral administration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is essential:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYesYes
Ethyl 2-amino-4-phenylthiophene-3-carboxylateModerateModerateNo
Ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylateLowHighModerate

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-10-9-14-7-5-6-8-15(14)11-16/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHKZQDQZWQNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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